molecular formula C20H29N3O4 B4600840 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide

Cat. No.: B4600840
M. Wt: 375.5 g/mol
InChI Key: BJHSKEHEEPNZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.21580641 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide, due to its complex structure, is involved in various synthesis and characterization studies. Research has shown the synthesis and spectroscopic characterization of compounds related to this chemical structure, focusing on their reactive properties through a combination of Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and drug-likeness parameters. Studies like these explore the compound's potential in biological applications due to its antioxidant and α-glucosidase inhibitory activities, which are significant for therapeutic applications (Pillai et al., 2019).

Luminescent Properties and Supramolecular Liquid Crystals

Another aspect of scientific research on related compounds involves investigating their luminescent properties and potential as supramolecular liquid crystals. For instance, studies on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, similar in structure to this compound, highlight their ability to self-assemble into columnar mesophases while displaying luminescent properties. Such properties are crucial for the development of new materials with potential applications in electronics and photonics (Moyano et al., 2013).

Biological Evaluation and Antioxidant Activity

The biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, which are structurally related to the compound , reveals significant antioxidant activities. These studies assess the compounds' inhibitory potentials against specific enzymes, contributing to the understanding of their therapeutic potential. The antioxidant activity is determined through various in vitro methods, shedding light on the compound's utility in combating oxidative stress-related diseases (Pillai et al., 2019).

Corrosion Inhibition

Research into bipyrazole derivatives, which share a resemblance to the compound of interest, demonstrates their effectiveness as corrosion inhibitors for metals in acidic environments. Such studies provide insights into the application of these compounds in industrial settings to prevent metal corrosion, thereby extending the lifespan of metal structures and components (Wang et al., 2006).

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-7-25-17-10-15(11-18(26-8-2)19(17)27-9-3)20(24)22(5)13-16-12-21-23(6)14(16)4/h10-12H,7-9,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHSKEHEEPNZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)CC2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide
Reactant of Route 5
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.